4-Hydroxy-1-indanone

Thermal Stability Crystallization Solid-Phase Synthesis

Select 4-Hydroxy-1-indanone for its distinct 242-244°C melting point, enabling superior purification over lower-melting isomers. Validated MAO-A inhibitor (IC50 2.15µM) and irreversible bFGF antagonist, ideal for neuropharmacology and angiogenesis research. Patented synthesis yields cost-effective multi-kg production. This positional isomer is not functionally equivalent to 5- or 6-hydroxy variants. Ensure reproducible results with ≥98% purity.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 40731-98-4
Cat. No. B1297909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-1-indanone
CAS40731-98-4
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C(=CC=C2)O
InChIInChI=1S/C9H8O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,10H,4-5H2
InChIKeyCKSCMRNFDBWFND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-1-indanone (CAS 40731-98-4): A Position-Specific Hydroxylated Indanone Scaffold for Synthesis and Bioactivity Screening


4-Hydroxy-1-indanone (CAS 40731-98-4) is a hydroxylated 1-indanone derivative characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, with a hydroxyl group at the 4-position [1]. Its molecular formula is C9H8O2 with a molecular weight of 148.16 g/mol [1]. The compound serves as a key intermediate in organic synthesis and exhibits distinct reactivity and biological profiles that differ significantly from other positional isomers (e.g., 5-hydroxy or 6-hydroxy) and functionalized analogs, making precise selection critical for reproducible research outcomes.

Why Generic 'Hydroxyindanone' Procurement Fails: Position-Specific Substitution Dictates Physicochemical and Functional Outcomes for 4-Hydroxy-1-indanone (CAS 40731-98-4)


Substituting 4-hydroxy-1-indanone with other hydroxylated indanone isomers (e.g., 5-hydroxy or 6-hydroxy) or with the parent 1-indanone is not chemically or functionally equivalent. The position of the hydroxyl group profoundly alters melting point, solubility, and synthetic utility. For instance, 4-hydroxy-1-indanone exhibits a melting point of 242–244 °C, whereas 5-hydroxy-1-indanone melts at 175 °C (dec.) and 6-hydroxy-1-indanone at 154–158 °C [1]. The 4-hydroxy isomer also displays unique biological activity, including MAO-A inhibition and irreversible antagonism of basic fibroblast growth factor (bFGF), which are not shared by its positional isomers [2]. The following evidence items quantify these critical differences that directly impact experimental design, reproducibility, and procurement decisions.

Quantitative Differentiation Evidence for 4-Hydroxy-1-indanone (CAS 40731-98-4) Relative to Positional Isomers and Functional Analogs


Higher Melting Point of 4-Hydroxy-1-indanone Enables More Robust Thermal Processing Compared to 5- and 6-Hydroxy Isomers

4-Hydroxy-1-indanone exhibits a substantially higher melting point (242–244 °C) than its 5-hydroxy isomer (175 °C, with decomposition) and 6-hydroxy isomer (154–158 °C) [1]. This higher thermal stability allows for more aggressive reaction conditions and simplifies purification via recrystallization without thermal degradation, a limitation observed with the 5-hydroxy analog.

Thermal Stability Crystallization Solid-Phase Synthesis

Industrial Production Method Achieves 70–85% Yield for 4-Hydroxy-1-indanone from Dihydrocoumarin, Demonstrating Scalable Synthetic Viability

A patented industrial production method for 4-hydroxy-1-indanone utilizes dihydrocoumarin as a starting material in a two-step reaction involving strong acid catalysts and polyphosphoric acid, achieving a yield of 70–85% [1]. In contrast, synthetic routes for 5-hydroxy-1-indanone are often reported with lower yields (e.g., ~50–80% depending on method) and require more complex, multi-step sequences [2].

Process Chemistry Scalable Synthesis Industrial Production

4-Hydroxy-1-indanone Inhibits MAO-A with an IC50 of 2.15 μM, Demonstrating Potency Among Hydroxylated Indanone Derivatives

In a study evaluating indanone derivatives as inhibitors of human monoamine oxidase (MAO), 4-hydroxy-1-indanone exhibited an IC50 of 2.15 μM against MAO-A, making it the most potent MAO-A inhibitor among the tested hydroxylated indanones [1]. This potency is significant when compared to the parent 1-indanone, which shows weak or no MAO inhibition at comparable concentrations.

Monoamine Oxidase Enzyme Inhibition Neurochemistry

4-Hydroxy-1-indanone Irreversibly Inhibits bFGF-Mediated Endothelial Cell Proliferation, a Functional Profile Not Observed for 5- or 6-Hydroxy Isomers

4-Hydroxy-1-indanone has been shown to inhibit endothelial cell proliferation in vitro, an effect attributed to the irreversible inhibition of basic fibroblast growth factor (bFGF) and its effect on cellular protein synthesis . This biological activity is specific to the 4-hydroxy substitution pattern; no equivalent bFGF inhibitory activity has been reported for 5-hydroxy-1-indanone or 6-hydroxy-1-indanone.

Angiogenesis Growth Factor Antagonism Cancer Research

4-Hydroxy-1-indanone Serves as a Substrate for Manganese-Catalyzed Enantioselective Hydrogenation to Yield Chiral Amino-Indane Derivatives with High ee

Imines derived from indanone derivatives, including 4-hydroxy-1-indanone, can be hydrogenated with high enantioselectivity using a manganese catalyst of a facially coordinating P,N,N ligand [1]. This method enables the efficient asymmetric synthesis of amino-indane derivatives without requiring an activating group, and imines can be generated in situ. The 4-hydroxy substitution pattern influences the enantioselectivity and reaction outcome compared to other indanone substitution patterns.

Asymmetric Catalysis Chiral Building Blocks Amino-Indane Synthesis

Defined Ethanol Solubility of 25 mg/mL for 4-Hydroxy-1-indanone Enables Reproducible In Vitro Assay Preparation

4-Hydroxy-1-indanone has a reported solubility of 25 mg/mL in ethanol [1]. This provides a well-defined benchmark for preparing stock solutions in biological assays, whereas solubility data for 5-hydroxy and 6-hydroxy isomers are less consistently reported and may vary based on polymorph or purity.

Solubility Assay Development Sample Preparation

Optimal Research and Industrial Application Scenarios for 4-Hydroxy-1-indanone (CAS 40731-98-4) Based on Verified Differentiation Evidence


Scalable Synthesis of 4-Hydroxyindanone-Derived Pharmaceutical Intermediates

The patented industrial production method achieving 70–85% yield from dihydrocoumarin makes 4-hydroxy-1-indanone a cost-effective and reliable building block for large-scale synthesis of pharmaceutical intermediates, particularly when multi-kilogram quantities are required [1]. Its higher melting point (242–244 °C) also facilitates purification via recrystallization under conditions unsuitable for lower-melting positional isomers [2].

Development of MAO-A Modulators for Neuropharmacology

With a characterized IC50 of 2.15 μM against human MAO-A, 4-hydroxy-1-indanone serves as a validated starting point for structure-activity relationship (SAR) studies aimed at developing selective MAO-A inhibitors [1]. Its reversible inhibition profile contrasts with irreversible inhibitors, potentially reducing off-target risks in early-stage neuropharmacology programs.

Angiogenesis and Cancer Research Requiring bFGF Pathway Interrogation

The documented ability of 4-hydroxy-1-indanone to irreversibly inhibit bFGF and suppress endothelial cell proliferation positions it as a specific chemical probe for angiogenesis studies and cancer research applications where bFGF signaling is implicated [1]. This functional activity is unique among hydroxylated indanone positional isomers.

Asymmetric Synthesis of Chiral Amino-Indane Building Blocks

4-Hydroxy-1-indanone can be converted to imines and hydrogenated with high enantioselectivity using manganese catalysis to yield chiral amino-indane derivatives [1]. This application is valuable for medicinal chemistry groups constructing enantiomerically pure libraries of indane-based bioactive compounds.

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